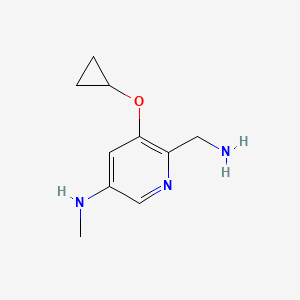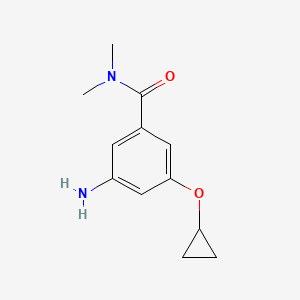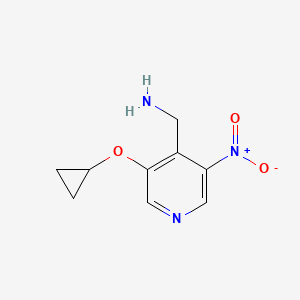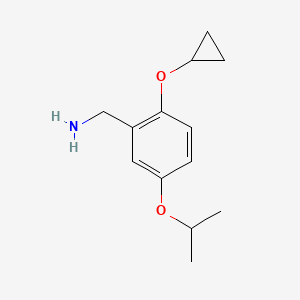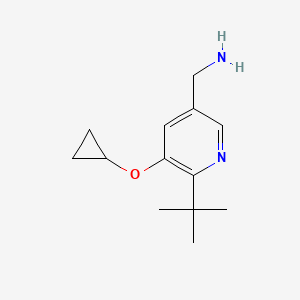
4-Cyclopropoxy-6-sulfamoylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-sulfamoylpicolinic acid is a chemical compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-sulfamoylpicolinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfamoyl group.
Attachment to the Picolinic Acid Backbone: The final step involves attaching the cyclopropoxy and sulfamoyl groups to the picolinic acid backbone through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-sulfamoylpicolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
4-Cyclopropoxy-6-sulfamoylpicolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-sulfamoylpicolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A pyridine carboxylate metabolite of tryptophan with various biological activities.
4-Formylphenylboronic Acid: Used in organic synthesis and molecular docking studies.
Uniqueness
4-Cyclopropoxy-6-sulfamoylpicolinic acid is unique due to its combination of a cyclopropoxy group and a sulfamoyl group attached to a picolinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H10N2O5S |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-sulfamoylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O5S/c10-17(14,15)8-4-6(16-5-1-2-5)3-7(11-8)9(12)13/h3-5H,1-2H2,(H,12,13)(H2,10,14,15) |
InChI Key |
LGULQIRZGRTRNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






